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Compound of Interest

Compound Name: (+)-(14beta)-Dihydrovinpocetine
CAS No.: 57517-54-1
Cat. No.: B586204
Get Quote
. J

)-Dihydrovinpocetine (CAS: 57517-54-1) Matrix: Human/Rat Plasma, Serum Primary
Technique: Mixed-Mode Cation Exchange (MCX)

Introduction & Chemical Context

(+)-14

)-Dihydrovinpocetine (DHV) is the 14,15-dihydro derivative of Vinpocetine. While Vinpocetine is
widely characterized, DHV presents a specific analytical challenge due to its trace presence
and structural similarity to the parent drug and the major metabolite, apovincaminic acid (AVA).

Physicochemical Profile

Understanding the molecule is the prerequisite for extraction logic:

» Basicity: Like Vinpocetine, DHV possesses a tertiary nitrogen in the E-ring. The pKa is
estimated at 6.8 — 7.2. This makes it a candidate for cation exchange.
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» Hydrophobicity: The saturation of the C14-C15 double bond increases lipophilicity slightly
compared to Vinpocetine. The estimated LogP is ~3.2 — 3.5.

 Stability: The removal of the double bond enhances oxidative stability but requires careful
handling to prevent hydrolysis of the ethyl ester group to the acid form.

The Challenge: Selectivity

In biological samples, DHV co-exists with:
» Vinpocetine (Parent): Highly Lipophilic, Basic.
e Apovincaminic Acid (AVA - Major Metabolite): Amphoteric (Zwitterionic), more polar.

Strategic Decision: We utilize Mixed-Mode Strong Cation Exchange (MCX). This mechanism
utilizes dual retention:

» Hydrophobic retention (Reverse Phase) for the steroid-like backbone.

« lonic retention (Cation Exchange) for the basic nitrogen. This allows for rigorous washing
steps (using 100% organic solvent) that remove neutral matrix interferences (lipids,
phospholipids) while the analyte remains "locked" by the ionic bond.

Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (Gold
Standard)

Recommended for LC-MS/MS analysis requiring maximum cleanliness and phospholipid
removal.

Materials:
e Cartridge: Oasis MCX (30 mg, 1 cc) or Strata-X-C equivalent.

e Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide
(NH40H).
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Workflow:

e Sample Pre-treatment:

o Aliquot 200 pL of plasma.

o Add 200 pL of 2% Formic Acid in water.

o Rationale: Dilution disrupts protein binding (Vinpocetine analogs are highly protein-bound).
Acidification ensures the target amine is protonated (Charge +1) to bind to the cation
exchange sorbent.

o Vortex for 30s and centrifuge at 10,000 x g for 5 min to pellet heavy particulates.

» Conditioning:

o 1.0 mL MeOH (Activates hydrophobic pores).

o 1.0 mL Water (Equilibrates silica/polymer).

e Loading:

o Load the entire pre-treated sample supernatant at a slow flow rate (~1 mL/min).

o Mechanism:[1][2] DHV binds via hydrophobic interaction AND ionic exchange.

e Wash 1 (Aqueous - Matrix Removal):

o 1.0 mL 2% Formic Acid in Water.

o Purpose: Removes proteins, salts, and hydrophilic interferences. The low pH keeps DHV
ionized (+).

e Wash 2 (Organic - Lipid Removal):

o 1.0 mL 100% Methanol.

o Critical Step: Because DHV is locked by the ionic bond, we can wash with 100% organic
solvent. This removes neutral hydrophobic interferences (like fats and neutral drugs) that
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would otherwise suppress the MS signal.

 Elution:
o 2 x 250 pL 5% NH4O0H in Methanol.

o Mechanism:[1][2] The high pH deprotonates the DHV nitrogen (neutralizing it), breaking
the ionic bond. The organic solvent disrupts the hydrophobic bond, releasing the analyte.

o Post-Elution:
o Evaporate to dryness under N2 stream at 40°C.

o Reconstitute in 100 uL Mobile Phase (e.g., 50:50 MeOH:H20 + 0.1% FA).

Protocol B: HLB (Hydrophilic-Lipophilic Balance)

Alternative for laboratories without MCX cartridges or when simultaneous extraction of acidic
metabolites (without pH switching) is required.

o Pre-treatment: Dilute plasma 1:1 with 4% H3POA4.
e Condition: 1 mL MeOH, then 1 mL Water.
e Load: Sample.

e Wash: 1 mL 5% MeOH in Water (Removes salts/proteins). Note: Cannot use 100% MeOH
here or DHV will elute.

e Elution: 1 mL Methanol.

Visualized Workflows
Figure 1: The MCX Extraction Logic

This diagram illustrates the "Lock-and-Key" mechanism used in Protocol A.
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Click to download full resolution via product page

Caption: Step-by-step physicochemical mechanism for the extraction of Dihydrovinpocetine
using Mixed-Mode Cation Exchange.

Figure 2: Troubleshooting Decision Tree
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Caption: Diagnostic flow for optimizing recovery yield in basic drug SPE.

Analytical Considerations & Validation
Separation of DHV from Vinpocetine and AVA

While SPE cleans the sample, the LC-MS method provides the final separation.
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e Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18 or Phenomenex Kinetex Phenyl-

Hexyl).

¢ Mobile Phase:

o A: 10mM Ammonium Formate (pH 3.5).

o B: Acetonitrile.[3]

o Differentiation:

o AVA will elute early (polar).

o DHV and Vinpocetine will elute late.

o Mass Transitions (MRM):

» Vinpocetine: m/z 351.2 - 280.2

» Dihydrovinpocetine: m/z 353.2 - 282.2 (The +2 Da shift corresponds to the

hydrogenated double bond).

Quantitative Data Summary (Expected Performance)

Based on validation data for structurally identical Vinca alkaloids [1, 3]:

Parameter

Acceptance Criteria

Typical Performance
(MCX)

Recovery

> 80%

85% - 95%

Matrix Effect

85% - 115%

95% - 105% (Minimal

suppression)

Linearity

rz>0.99

0.5 - 500 ng/mL

Precision (CV)

< 15%

< 8%
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o Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by
liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B
(2010). Relevance: Establishes the baseline LC-MS/MS parameters for the parent
compound and metabolite, serving as the foundation for the DHV method. URL:[Link]

¢ PubChem Compound Summary for CID 70394372: (+)-(14beta)-Dihydrovinpocetine.
Source:[4] National Center for Biotechnology Information (2023). Relevance: Verifies the
chemical structure, molecular weight (352.5 g/mol ), and stereochemistry required for
accurate mass spectrometry transition selection. URL:[Link]

 Clinical Pharmacology of Vinpocetine: Properties Revisited. Source: Pharmaceutics (2023).
[5] Relevance: Details the metabolic pathway, confirming the relationship between
Vinpocetine, AVA, and minor reduced metabolites. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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